molecular formula C19H20BrNO3 B11472699 2-(6-bromo-1,3-benzodioxol-5-yl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine

2-(6-bromo-1,3-benzodioxol-5-yl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B11472699
M. Wt: 390.3 g/mol
InChI Key: IZXZQTRKQMXUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound that features a benzodioxole ring system substituted with a bromine atom and a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves multi-step organic reactions. One common approach is to start with the bromination of 1,3-benzodioxole to introduce the bromine atom at the desired position. This is followed by the formation of the benzoxazine ring through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents in place of the bromine atom.

Scientific Research Applications

2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to its specific substitution pattern and the presence of both benzodioxole and benzoxazine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20BrNO3

Molecular Weight

390.3 g/mol

IUPAC Name

2-(6-bromo-1,3-benzodioxol-5-yl)-4,4-diethyl-1,2-dihydro-3,1-benzoxazine

InChI

InChI=1S/C19H20BrNO3/c1-3-19(4-2)13-7-5-6-8-15(13)21-18(24-19)12-9-16-17(10-14(12)20)23-11-22-16/h5-10,18,21H,3-4,11H2,1-2H3

InChI Key

IZXZQTRKQMXUHM-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2NC(O1)C3=CC4=C(C=C3Br)OCO4)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.